

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Nitroanthraquinone

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Compound of Interest

Compound Name: 2-Nitroanthraquinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **2-Nitroanthraquinone**, a key intermediate in the synthesis of various dyes and pharmaceuticals. This document collates essential data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its synthesis and purification, aiming to be a vital resource for professionals in research and development.

Core Physicochemical Properties

2-Nitroanthraquinone is a pale yellow crystalline solid. Its fundamental physicochemical characteristics are summarized in the table below, providing a quantitative foundation for its application in scientific research and industrial processes.

| Property | Value |
|----------------------------|--|
| Molecular Formula | C ₁₄ H ₇ NO ₄ [1] |
| Molecular Weight | 253.21 g/mol [1] |
| Melting Point | 184.5 °C |
| Boiling Point | 396.41 °C (estimated) |
| Density | 1.3146 g/cm ³ (estimated) |
| Water Solubility | Insoluble |
| Organic Solvent Solubility | Slightly soluble in ethanol, ether, benzene, chloroform, acetic acid, and ethyl acetate. Soluble in nitrobenzene and dimethylformamide. [2][3] |

Spectroscopic Profile

Detailed spectral analysis is crucial for the structural elucidation and purity assessment of **2-Nitroanthraquinone**. While a complete, publicly available high-resolution spectrum is not provided, the expected spectral characteristics can be inferred from the well-understood behavior of its constituent functional groups.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show complex signals in the aromatic region, typically between 7.0 and 9.0 ppm.[4] The protons on the nitro-substituted ring will be deshielded and appear further downfield compared to those on the unsubstituted ring. The specific coupling patterns will depend on the relative positions of the protons.

Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum will exhibit signals for all 14 carbon atoms in distinct chemical environments. The carbonyl carbons of the anthraquinone structure are expected to resonate at the downfield end of the spectrum, typically in the range of 180-195 ppm.[5] Carbons in the aromatic rings will appear between 120 and 150 ppm, with the carbon atom directly attached to the nitro group showing a characteristic chemical shift.[6]
[7]

Expected Infrared (IR) Spectral Data: The IR spectrum of **2-Nitroanthraquinone** will be characterized by the vibrational frequencies of its key functional groups.

- Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm^{-1} .
- Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the quinone carbonyl groups will be present in the region of $1670\text{-}1690\text{ cm}^{-1}$.
- Nitro (NO_2) Group Stretches: Two distinct, strong bands are anticipated: an asymmetric stretch between 1500 and 1560 cm^{-1} and a symmetric stretch between 1335 and 1370 cm^{-1} .
- Aromatic C=C Stretch: Multiple bands of variable intensity will appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.[\[8\]](#)[\[9\]](#)

Expected UV-Visible (UV-Vis) Spectral Data: The UV-Vis spectrum of anthraquinone derivatives typically displays multiple absorption bands. For **2-Nitroanthraquinone**, $\pi \rightarrow \pi^*$ transitions are expected in the UV region (around $250\text{-}330\text{ nm}$), and a weaker $n \rightarrow \pi^*$ transition may be observed at longer wavelengths, closer to the visible region.[\[10\]](#) The presence of the nitro group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthraquinone.[\[11\]](#)

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for key analyses of **2-Nitroanthraquinone**.

Synthesis and Purification of 2-Nitroanthraquinone

The primary industrial method for synthesizing **2-Nitroanthraquinone** is through the nitration of anthraquinone. This process typically yields a mixture of isomers, primarily 1-nitroanthraquinone and **2-nitroanthraquinone**, which then require separation.

Protocol for Nitration of Anthraquinone:

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add anthraquinone to an organic solvent such as dichloroethane.
- **Nitrating Agent:** Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.
- **Reaction:** Cool the anthraquinone suspension and slowly add the nitrating mixture dropwise while maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate and selectivity.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the crude product.
- **Filtration and Washing:** Filter the precipitate and wash it thoroughly with water until the washings are neutral to remove residual acids.
- **Drying:** Dry the crude product, which contains a mixture of nitroanthraquinone isomers and unreacted anthraquinone.

Protocol for Isomer Separation:

The separation of **2-nitroanthraquinone** from the more abundant 1-nitro isomer can be achieved by leveraging differences in their reactivity with sodium sulfite.

- **Sulfite Treatment:** Suspend the crude nitration product in an aqueous solution of sodium sulfite.
- **Heating:** Heat the mixture, which selectively converts the **2-nitroanthraquinone** into a water-soluble sulfonic acid derivative.^[12] The 1-nitroanthraquinone remains largely unreacted.
- **Filtration:** Filter the hot solution to separate the insoluble 1-nitroanthraquinone.
- **Isolation of 2-Nitroanthraquinone Derivative:** The filtrate contains the water-soluble derivative of **2-nitroanthraquinone**.

- Hydrolysis/Reversion: Acidify the filtrate to hydrolyze the sulfonic acid derivative back to **2-Nitroanthraquinone**, which will precipitate out of the solution.
- Final Purification: Filter the precipitate, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard and widely accepted technique.

- Sample Preparation: Finely powder a dry sample of **2-Nitroanthraquinone**. Pack the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
- Apparatus Setup: Place the capillary tube into a melting point apparatus, ensuring the sample is level with the center of the heating block or immersion fluid.
- Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of 184.5 °C.
- Measurement: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A pure substance will have a sharp melting range of 1-2 °C.

Determination of Solubility

A general gravimetric method can be employed to determine the solubility of **2-Nitroanthraquinone** in various organic solvents.

- Equilibrium Saturation: Add an excess amount of **2-Nitroanthraquinone** to a known volume of the desired solvent in a sealed container.
- Agitation and Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

- **Phase Separation:** Allow the undissolved solid to settle. A clear aliquot of the supernatant (the saturated solution) is then carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any solid particles.
- **Solvent Evaporation:** Weigh a clean, dry evaporating dish. Transfer the filtered aliquot to the dish and carefully evaporate the solvent under reduced pressure or in a fume hood.
- **Mass Determination:** Once the solvent is completely removed, weigh the evaporating dish containing the solid residue.
- **Calculation:** The solubility is calculated by dividing the mass of the dissolved **2-Nitroanthraquinone** by the volume of the solvent used.

Visualized Workflow: Synthesis and Purification of 2-Nitroanthraquinone

The following diagram illustrates the key stages in the synthesis and purification of **2-Nitroanthraquinone**.

Caption: Workflow for **2-Nitroanthraquinone** Synthesis and Purification.

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